N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide
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Overview
Description
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7710~2,7~0~10,15~]heptadec-7-ene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process requires precise control of reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Microreactor systems can be employed to control reaction kinetics and improve the selectivity of the acylation reaction .
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features and applications.
2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile: Another compound with comparable properties and uses.
Uniqueness
N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7710~2,7~0~10,15~]heptadec-7-ene-3-carbothioamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31N3S |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(1R,2S,9S,10R)-N-(4-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide |
InChI |
InChI=1S/C23H31N3S/c1-16-7-9-20(10-8-16)24-23(27)26-12-4-5-17-13-18-14-19(22(17)26)15-25-11-3-2-6-21(18)25/h7-10,13,18-19,21-22H,2-6,11-12,14-15H2,1H3,(H,24,27)/t18-,19-,21-,22-/m1/s1 |
InChI Key |
XHWQQIQHOPLJDJ-UGESXGAOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC3=C[C@@H]4C[C@@H]([C@@H]32)CN5[C@@H]4CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Origin of Product |
United States |
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